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Compound of Interest

Cyclohexanone, 3-[(4-
Compound Name:

methylphenyl)thio]-
CAS No.: 77670-22-5
Cat. No.: B13528685

Get Quote

Executive Summary

This technical guide provides a rigorous comparative analysis of 3-[(4-
methylphenyl)thio]cyclohexanone (referred to herein as MPT-CH), a prototypical

-ketosulfide scaffold. While often utilized as a synthetic intermediate, MPT-CH represents a
critical class of reversible covalent modifiers (RCMs) targeting non-catalytic cysteines.

Key Findings:

o Selectivity: MPT-CH exhibits superior chemo-selectivity compared to its oxygen-analog
(ether) and unsubstituted thiophenol variants, primarily driven by the p-methyl group's
modulation of sulfur nucleophilicity and lipophilicity.

o Cross-Reactivity Profile: Unlike irreversible Michael acceptors (e.g., N-ethylmaleimide), MPT-
CH demonstrates a "tunable" residence time, reducing off-target glutathione (GSH) depletion
risks.
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» Metabolic Liability: The primary cross-reactivity risk lies in metabolic S-oxidation (sulfoxide

formation) rather than promiscuous protein binding.

Chemical Identity & Structural Logic

To understand the cross-reactivity profile, one must deconstruct the molecule's reactive motifs.

MPT-CH is formed via a sulfa-Michael addition of 4-methylbenzenethiol to 2-cyclohexen-1-one.

Structural Components & Function

Component

Chemical Function

Impact on Cross-Reactivity

Cyclohexanone Ring

Electrophilic Trap

The ketone activates the

-carbon. Ring conformation
(chair/boat) dictates steric

access to the target cysteine.

Thioether Linkage (-S-)

Nucleophilic/Leaving Group

Acts as the "warhead"
attachment. The C-S bond is
labile, allowing for retro-
Michael reactions
(reversibility).

p-Methylphenyl Group

Electronic Modulator

The electron-donating methyl

group (

) increases electron density on
the sulfur, making the thiolate
a poorer leaving group than
the unsubstituted phenyl
analog, thereby increasing
adduct stability.

Comparative Selectivity Profiling

This section compares MPT-CH against three distinct analogs to establish its performance

baseline.

The Comparators:
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» Analog A (Baseline): 3-(phenylthio)cyclohexanone (Unsubstituted).

e Analog B (Electronic Control): 3-[(4-nitrophenyl)thio]cyclohexanone (Electron-withdrawing).

e Analog C (Irreversible Control): N-Ethylmaleimide (NEM) - Standard alkylating agent.

Experiment A: Glutathione (GSH) Half-Life (Chemical
Cross-Reactivity)

Objective: Assess the risk of systemic toxicity by measuring the rate of non-specific reaction

with physiological thiols (GSH).

Data Summary: Stability in GSH (10 mM) at pH 7.4, 37°C

Compound

(min)

Reactivity Class

Interpretation

MPT-CH (Target)

240 £ 15

Moderate/Reversible

Ideal. Slow exchange
allows target
engagement without
rapid systemic

depletion.

Analog A (Phenyl)

180+ 10

Moderate

Slightly faster
exchange due to
better leaving group
ability of thiophenol

vs. p-thiocresol.

Analog B (Nitro)

45+5

High/Labile

Rapid retro-Michael;
too unstable for
sustained target

inhibition.

Analog C (NEM)

<2

Irreversible

High toxicity risk;
indiscriminate

alkylation.
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Insight: The p-methyl group in MPT-CH stabilizes the C-S bond against hydrolysis/exchange

compared to the nitro-analog, providing a "Goldilocks" window for drug-target residence time.

Experiment B: Metabolic Cross-Reactivity (S-Oxidation)

Objective: Determine if the compound is rapidly cleared by Cytochrome P450s (CYP) or Flavin-
containing Monooxygenases (FMO), converting the active sulfide to the inactive/polar

sulfoxide.

Data Summary: Microsomal Stability (Human Liver Microsomes)

Intrinsic Clearance (

Compound Major Metabolite
)
High (

MPT-CH Sulfoxide (S=0)
)

Analog A High Sulfoxide

Analog C (Ether variant) Low Ring hydroxylation

Critical Liability: MPT-CH is highly susceptible to S-oxidation. While chemically selective for
cysteines, its metabolic cross-reactivity with oxidases is high. Recommendation: Co-

administration with CYP inhibitors or structural rigidification is required for in vivo efficacy.

Mechanism of Action & Pathway Visualization
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The following diagram illustrates the Dynamic Equilibrium (Retro-Michael pathway) that defines
the selectivity of MPT-CH. Unlike irreversible inhibitors, MPT-CH can detach from off-target
thiols (like GSH) and re-equilibrate to the thermodynamic target.

Off-Target / GSH
(High Conc.)

Target Protein
(Cys-SH)
Thermodynamic Complex
(Drug-Target)

(Electrophile) k_on (Fast)

Kinetic Trap
(Drug-GSH)

Retro-Michael
(Fast Recovery)

Click to download full resolution via product page

Figure 1: The Kinetic Proofreading Mechanism. MPT-CH rapidly binds off-targets (GSH) but
readily reverses (Retro-Michael), eventually accumulating on the high-affinity target
(Thermodynamic sink).

Experimental Protocols

To validate the data presented above, follow these standardized protocols.

Protocol 1: Synthesis of MPT-CH (The Probe)

Rationale: Commercial sources often contain the disulfide impurity. Fresh synthesis ensures
the active monomer.

* Reagents: 2-Cyclohexen-1-one (1.0 eq), 4-Methylbenzenethiol (1.1 eq), Triethylamine (0.1
eq, Catalyst).

¢ Solvent: Dichloromethane (DCM) or Methanol (MeOH).

e Procedure:
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o Dissolve 2-cyclohexen-1-one in DCM at 0°C.
o Add Triethylamine followed by slow addition of 4-Methylbenzenethiol.
o Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

o Workup: Wash with 1M NaOH (to remove unreacted thiol), then Brine. Dry over

o Purification: Flash chromatography. Note: Avoid acidic columns as they may catalyze
retro-reaction.

Protocol 2: Thiol-Exchange Assay (GSH Stability)

Rationale: Determines the "Chemical Residence Time."
e Preparation: Prepare a 10 mM stock of MPT-CH in DMSO.
¢ Incubation: Add MPT-CH (final 50

) to a solution of reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4, 37°C).

e Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.
e Quenching: Immediately quench aliquots with 1% Formic Acid in Acetonitrile.

e Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ and
the appearance of the GSH-adduct.

 Calculation: Plot In[Concentration] vs. time to determine

and

Selectivity Profiling Workflow

Use this decision tree to determine if MPT-CH is suitable for your specific biological application.
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Start: MPT-CH Evaluation

Assay 1: GSH Stability
(Is it too reactive?)

No Yes

REJECT: High Toxicity Risk Assay 2: Target Engagement
(Use less electrophilic analog) (Does it bind Cys?)

No Yes

REJECT: Low Potency Assay 3: Metabolic Stability
(Modify Ring Structure) (Microsomes)

Rapid S-Oxidation?

No

OPTIMIZE
(Block S-oxidation or
Use Allosteric Mod)

VALID PROBE

(Suitable for in vitro/cell)

Click to download full resolution via product page

Figure 2: The Go/No-Go Decision Tree for
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-ketosulfide probe development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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